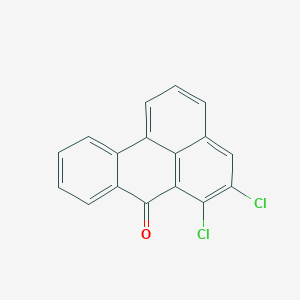

Dichloro-7H-benz(de)anthracen-7-one

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

Dichloro-7H-benz(de)anthracen-7-one is classified as a polycyclic aromatic hydrocarbon (PAH). ontosight.aiontosight.ai PAHs are a large group of organic compounds composed of multiple fused aromatic rings. acs.org These structures are typically planar and non-polar. acs.org The core structure of this compound is a complex system of fused rings, which firmly places it within the PAH category. ontosight.airesearchgate.net

PAHs are often formed through the incomplete combustion of organic materials, such as in industrial emissions and vehicle exhaust. ontosight.ai The introduction of chlorine atoms into the PAH structure, as seen in this compound, can alter its physicochemical properties and may increase its environmental persistence. ontosight.airesearchgate.net

Placement within the Benzanthracene Family of Compounds

The subject compound is a derivative of 7H-benz(de)anthracen-7-one, a molecule more commonly known as benzanthrone (B145504). ontosight.ainist.gov Benzanthrone is the parent compound of this specific family, characterized by its distinctive four-ring aromatic system with a ketone group. ontosight.ainist.gov

The term "this compound" indicates that two hydrogen atoms on the benzanthrone core have been replaced by chlorine atoms. The specific positions of these chlorine atoms create different isomers, each a unique compound with its own set of properties and a distinct CAS Registry Number. These chlorinated derivatives are useful as starting materials for the synthesis of larger polycyclic compounds, with the chlorine atom's position being crucial as it dictates the structure of the resulting products. researchgate.net

| Isomer Name | Molecular Formula | CAS Registry Number |

|---|---|---|

| 1,2-Dichloro-7H-benz(de)anthracen-7-one | C17H8Cl2O | N/A |

| 3,9-Dichloro-7H-benz(de)anthracen-7-one | C17H8Cl2O | 133465-53-9 |

| 4,9-Dichloro-7H-benz(de)anthracen-7-one | C17H8Cl2O | 159379-79-4 |

| 6,11-Dichloro-7H-benz(de)anthracen-7-one | C17H8Cl2O | 105277-38-1 |

| 8,11-Dichloro-7H-benz(de)anthracen-7-one | C17H8Cl2O | 42530-53-0 |

Note: The molecular formula C18H10Cl2O appears in some sources for the general dichloro- derivative, but specific isomers listed in chemical databases consistently show the formula C17H8Cl2O. ontosight.ai

Historical Academic Research Trajectory Pertaining to this compound

Academic inquiry into this compound is best understood by first examining its parent compound, benzanthrone. Benzanthrone has been known for nearly a century, with preparation methods documented as early as the 1920s and 1930s for its primary use in dye manufacturing.

Research into chlorinated derivatives followed, driven by the need for chemical intermediates and new materials with specific properties. Early synthetic work focused on methods of chlorination. For instance, 3-chlorobenzanthrone was prepared by direct chlorination, while other isomers required more complex multi-step syntheses, such as the Sandmeyer reaction, to achieve specific placements of the chlorine atoms. researchgate.net The synthesis of 1- and 2-chlorobenzanthrone, for example, proved challenging and required a sequence of nitration, reduction, and finally chlorination. researchgate.net

In recent decades, research has shifted towards the functional applications of these compounds, particularly their photophysical properties. Studies published in the 21st century have investigated benzanthrone derivatives, including halogenated versions, as fluorescent probes and luminescent dyes. researchgate.netnih.govnih.gov This research explores how the addition of different chemical groups to the benzanthrone core, including halogens, results in compounds that absorb and emit light at various wavelengths. researchgate.netnih.gov This intramolecular charge transfer is key to their fluorescence characteristics. nih.gov These properties make them promising candidates for applications in biomedical imaging, liquid crystal systems, and materials science. researchgate.netnih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 82-05-3 | nist.gov |

| Molecular Formula | C17H10O | nist.gov |

| Molecular Weight | 230.26 g/mol | nist.gov |

| Appearance | Pale yellow needles | N/A |

| Melting Point | 170 °C | N/A |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56943-68-1 |

|---|---|

Molecular Formula |

C17H8Cl2O |

Molecular Weight |

299.1 g/mol |

IUPAC Name |

5,6-dichlorobenzo[a]phenalen-7-one |

InChI |

InChI=1S/C17H8Cl2O/c18-13-8-9-4-3-7-11-10-5-1-2-6-12(10)17(20)15(14(9)11)16(13)19/h1-8H |

InChI Key |

SMMDPESILPXSFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C(=C43)C2=O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dichloro 7h Benz De Anthracen 7 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For Dichloro-7H-benz[de]anthracen-7-one, the most logical and widely practiced retrosynthetic strategy involves disconnection of the carbon-chlorine (C-Cl) bonds.

This primary disconnection points to 7H-benz[de]anthracen-7-one, commonly known as benzanthrone (B145504), as the immediate precursor. researchgate.netnist.govnist.gov Benzanthrone is a readily available polycyclic ketone that serves as the foundational scaffold for the subsequent introduction of chlorine atoms. nist.govnist.gov This approach falls under the category of a functional group interconversion (FGI), where the target molecule is derived from a late-stage modification of a complex core structure.

The synthesis of the benzanthrone core itself is a more complex undertaking, typically achieved through methods like the glycerol (B35011) condensation of anthraquinone. However, for the synthesis of the dichlorinated derivative, the disconnection almost invariably stops at the commercially available benzanthrone.

Contemporary Synthetic Routes and Strategies for Dichloro-7H-benz[de]anthracen-7-one

The most direct route is the electrophilic chlorination of the benzanthrone ring system. This method typically employs chlorinating agents such as chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) in an inert solvent like chloroform (B151607) or carbon tetrachloride. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly temperature.

For the synthesis of specific, less-accessible isomers, a multi-step approach is necessary. An example is the synthesis of monochlorinated benzanthrones, which can be extrapolated to dichlorinated versions. This involves:

Nitration: Benzanthrone is nitrated using nitric acid to introduce nitro groups at specific positions. The solvent and temperature can direct the position of nitration. researchgate.net

Reduction: The resulting nitrobenzanthrone isomers are then reduced to the corresponding aminobenzanthrones. researchgate.net

Sandmeyer Reaction: Finally, the amino group is converted to a chloro group via a diazotization followed by a Sandmeyer reaction. researchgate.net

This sequence provides excellent regiocontrol, allowing for the synthesis of specific Dichloro-7H-benz[de]anthracen-7-one isomers that are not accessible through direct chlorination.

Catalyst-Mediated Synthesis Approaches

Catalysis plays a crucial role in modern organic synthesis, offering pathways to enhanced selectivity and efficiency. In the context of Dichloro-7H-benz[de]anthracen-7-one synthesis, catalysts are employed in several ways.

While direct chlorination is often mediated by a Lewis acid catalyst to enhance the electrophilicity of the chlorine source, more advanced catalytic systems are being explored for related structures. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been successfully used to functionalize the benzanthrone core, for instance, by coupling 3-bromobenzanthrone (B182157) with terminal alkynes. mdpi.com This demonstrates the utility of transition metal catalysis on the benzanthrone skeleton, opening possibilities for catalytic C-Cl bond formation.

Improved synthesis routes for polycyclic aromatic hydrocarbons have also utilized Clar reactions, which can be facilitated by using ternary molten salts like NaCl/KCl/ZnCl₂ with zinc dust as a reductant. This method has been shown to improve yields for related PAH compounds. The Sandmeyer reaction, a key step in the regioselective synthesis route, is itself a copper-catalyzed process. researchgate.net

Regioselective Synthesis Considerations

For a planar, achiral molecule like Dichloro-7H-benz[de]anthracen-7-one, the critical consideration in its synthesis is not stereoselectivity but regioselectivity—the ability to control the specific positions of the two chlorine atoms on the aromatic framework.

Direct electrophilic chlorination of benzanthrone is governed by the inherent electronic properties of the polycyclic system. Chlorination tends to occur at the most electron-rich and sterically accessible positions. Theoretical studies and experimental results suggest that the 4- and 9-positions are electronically favored for substitution, as this minimizes steric hindrance and maximizes resonance stabilization of the intermediate. However, direct chlorination often leads to a mixture of isomers, including the 8,11-dichloro derivative as a major product.

Achieving high regioselectivity for other isomers requires the multi-step synthesis involving the Sandmeyer reaction. researchgate.net By first separating the intermediate nitrobenzanthrone or aminobenzanthrone isomers, it is possible to synthesize a specific dichlorinated product with a precisely defined substitution pattern. This method, while longer, provides unparalleled control over the final product's constitution.

Optimization of Reaction Conditions for Yield and Purity of Dichloro-7H-benz[de]anthracen-7-one

Optimizing the synthesis of Dichloro-7H-benz[de]anthracen-7-one is essential for maximizing product yield and ensuring high purity, which is critical for its potential applications. Key parameters for optimization include the choice of reagents, temperature, reaction time, and purification methods.

In direct chlorination, controlling the temperature is paramount. Performing the reaction at low temperatures (e.g., 0–5 °C) can help manage the regioselectivity and prevent over-chlorination, which would lead to tri- or tetrachlorinated byproducts. The choice of chlorinating agent and solvent also plays a significant role.

The table below summarizes key parameters and their impact on the synthesis.

| Parameter | Condition | Effect on Yield and Purity | Source |

| Method | Direct Electrophilic Chlorination | Higher yield of mixed isomers, requires extensive purification. | |

| Method | Multi-step Sandmeyer Route | Lower overall yield but high regioselectivity and purity of a single isomer. | researchgate.net |

| Temperature | Low (0–5 °C) in Direct Chlorination | Increases regioselectivity, reduces byproduct formation. | |

| Chlorinating Agent | SO₂Cl₂ or NCS vs. Cl₂ gas | Offers better handling and potentially milder reaction conditions. | |

| Purification | Column Chromatography | Effective for separating isomers from the reaction mixture. | researchgate.net |

| Purification | Semi-preparative HPLC | Provides very high purity final product, suitable for analytical standards. |

After the reaction is complete, purification is crucial. The crude product mixture is typically subjected to chromatographic techniques. Column chromatography is widely used for the initial separation of major isomers and unreacted starting material. researchgate.net For obtaining a highly pure product, semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The purity and structure of the final compound are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. researchgate.netontosight.ai

Green Chemistry Principles in Dichloro-7H-benz[de]anthracen-7-one Synthesis

Applying the principles of green chemistry to the synthesis of Dichloro-7H-benz[de]anthracen-7-one aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

Prevention : The most effective green strategy is to prevent waste generation. acs.org In this context, developing highly selective reactions that minimize byproduct formation is key. The regioselective Sandmeyer route, while multi-step, can be considered "greener" in this aspect if it avoids complex purification steps needed for mixtures from direct chlorination.

Atom Economy : Direct chlorination has a better theoretical atom economy than the multi-step Sandmeyer route, which involves numerous reagents and generates significant waste (e.g., from nitration and reduction steps).

Less Hazardous Chemical Syntheses : Traditional chlorination often uses hazardous solvents like carbon tetrachloride. A greener approach would involve substituting these with more benign alternatives. Similarly, finding alternatives to the often toxic reagents used in the Sandmeyer reaction would be a significant green improvement.

Use of Catalysis : Catalytic methods are inherently superior to stoichiometric ones. acs.org Developing a direct, highly regioselective catalytic chlorination of benzanthrone would be a major advancement. This would reduce the amount of reagents needed and the waste generated.

The table below provides a comparative evaluation of the primary synthetic routes based on green chemistry principles.

| Green Chemistry Principle | Direct Chlorination | Sandmeyer Route | Potential Improvement | Source |

| Waste Prevention | Poor (isomer mixture leads to separation waste). | Fair (avoids isomer separation but has multi-step waste). | Develop a highly regioselective catalyst. | acs.org |

| Atom Economy | Good | Poor | - | acs.org |

| Hazardous Reagents | High (e.g., CCl₄, SO₂Cl₂). | High (e.g., strong acids, tin reagents). | Use of greener solvents and less toxic reagents. | researchgate.netacs.org |

| Catalysis | Often uses stoichiometric Lewis acids. | Uses catalytic copper but requires stoichiometric reagents in other steps. | Develop a fully catalytic cycle for direct chlorination. | acs.org |

Future research should focus on developing novel catalytic systems that can directly chlorinate benzanthrone with high regioselectivity, thereby combining the high atom economy of the direct route with the selectivity of the multi-step pathway.

Spectroscopic and Advanced Characterization of Dichloro 7h Benz De Anthracen 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Dichloro-7H-benz(de)anthracen-7-one, with a molecular formula of C₁₇H₈Cl₂O, NMR analysis would focus on the 8 protons and 17 carbons of its aromatic skeleton. guidechem.comepa.gov

High-Resolution ¹H NMR Studies of this compound

A high-resolution ¹H NMR spectrum of this compound would reveal eight distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shift (δ) of each proton signal is influenced by the electron density of its environment. The electron-withdrawing effects of the carbonyl group (C=O) and the two chlorine atoms would cause nearby protons to be deshielded, shifting their signals to a higher frequency (downfield).

The coupling patterns (spin-spin splitting) between adjacent protons are crucial for establishing their connectivity. Protons on adjacent carbons typically split each other's signals into doublets (d), triplets (t), or more complex multiplets (m). The magnitude of the coupling constant (J, measured in Hz) provides information about the number of bonds separating the protons and their dihedral angle. For example, ortho-coupled protons (on adjacent carbons) show larger J-values (typically 7-9 Hz) than meta-coupled protons (separated by two carbons, J ≈ 2-3 Hz).

A hypothetical data table for an isomer is presented below to illustrate the type of information obtained.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | [Value] | d | [Value] |

| H-2 | [Value] | t | [Value] |

| H-3 | [Value] | d | [Value] |

| H-4 | [Value] | d | [Value] |

| H-5 | [Value] | t | [Value] |

| H-6 | [Value] | s | [Value] |

| H-8 | [Value] | d | [Value] |

| H-9 | [Value] | t | [Value] |

| (Note: This table is illustrative. Actual values depend on the specific isomer and solvent.) |

¹³C NMR and Heteronuclear Correlation Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A typical spectrum for this compound would show 17 distinct signals. The carbon of the carbonyl group is highly deshielded and appears far downfield (δ > 180 ppm). mdpi.com Carbons directly bonded to chlorine atoms would also exhibit significant downfield shifts. Carbons bearing a proton can be distinguished from quaternary carbons (those without attached protons) using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Heteronuclear correlation spectroscopy, such as HSQC (Heteronuclear Single Quantum Coherence), directly correlates each proton with the carbon atom to which it is attached, simplifying the assignment of the carbon signals based on the already-assigned proton spectrum.

Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assemble the structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are typically two or three bonds apart. It is instrumental in tracing out the connectivity of protons within individual aromatic rings of the benzanthrone (B145504) skeleton.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned, this directly links protons to their attached carbons, providing one-bond ¹H-¹³C correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY correlations can help to confirm assignments and provide insights into the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for this compound Structural Insights

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula and can offer structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high precision (typically to four or five decimal places). For this compound (C₁₇H₈Cl₂O), the expected monoisotopic mass would be precisely measured. This high accuracy allows for the unambiguous determination of the elemental formula, confirming that the molecule contains 17 carbons, 8 hydrogens, 2 chlorines, and 1 oxygen. epa.gov

A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺):

M⁺ peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for the presence of two chlorine atoms in the molecule.

| Ion | Calculated Exact Mass | Relative Abundance |

| [C₁₇H₈³⁵Cl₂O]⁺ | 297.9952 | 100% |

| [C₁₇H₈³⁵Cl³⁷ClO]⁺ | 299.9923 | ~65% |

| [C₁₇H₈³⁷Cl₂O]⁺ | 301.9893 | ~10% |

| (Note: This table shows the expected isotopic pattern for the molecular ion.) |

Fragmentation Pathways and Mechanism Analysis

In mass spectrometry using techniques like Electron Ionization (EI), the molecular ion is imparted with excess energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure.

For an aromatic ketone like this compound, fragmentation is often initiated at the stable polycyclic core. Common fragmentation pathways for aromatic ketones include:

Loss of CO: A very common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a significant fragment ion at [M-28]⁺.

Loss of Cl: Cleavage of a carbon-chlorine bond can result in the loss of a chlorine radical (35 or 37 Da), leading to a fragment at [M-Cl]⁺.

Sequential Losses: Fragmentation can occur in steps, for example, the initial loss of CO followed by the loss of a Cl radical, or vice-versa.

By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which helps to confirm the structure determined by NMR. For instance, the stability of the resulting fragments can provide clues about the positions of the chlorine atoms on the aromatic rings.

X-ray Crystallography for Solid-State Structural Determination

A typical crystallographic study would involve growing single crystals of the compound suitable for X-ray diffraction. The subsequent analysis would yield a set of crystallographic parameters, which would be presented in a data table similar to the hypothetical one below. This data would be crucial for understanding intermolecular interactions, such as π-π stacking and halogen bonding, which influence the solid-state packing and physical properties of the material.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₈Cl₂O |

| Formula Weight | 299.15 g/mol |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) | Value would be determined |

| Z | 4 (example) |

| Calculated Density (g/cm³) | Value would be determined |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be reported from an X-ray crystallographic analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these techniques would be used to identify characteristic vibrational modes associated with the aromatic backbone, the carbonyl group, and the carbon-chlorine bonds.

The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1640-1680 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the chlorine substituents. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing information on the vibrations of the polycyclic aromatic framework. The positions of the C-Cl stretching and bending modes in both IR and Raman spectra would be indicative of the substitution pattern on the benzanthrone core.

A detailed analysis would involve the assignment of observed vibrational frequencies to specific molecular motions, often aided by computational modeling. The findings would be summarized in a data table.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretching | 3100-3000 | 3100-3000 |

| Carbonyl (C=O) stretching | 1680-1640 | 1680-1640 |

| Aromatic C=C stretching | 1600-1450 | 1600-1450 |

| Aromatic C-H in-plane bending | 1300-1000 | 1300-1000 |

| C-Cl stretching | 800-600 | 800-600 |

Note: The frequency ranges in this table are general expectations and the precise values for this compound would need to be determined experimentally.

Reactivity and Mechanistic Organic Chemistry of Dichloro 7h Benz De Anthracen 7 One

Reaction Kinetics and Thermodynamic Studies

Specific kinetic studies on the reactions of Dichloro-7H-benz(de)anthracen-7-one are not extensively documented in publicly available literature. The reaction rates are qualitatively understood to be influenced by the electronic effects of the substituents. The two chlorine atoms and the carbonyl group are strongly electron-withdrawing, which deactivates the aromatic core towards electrophilic attack but activates the C-Cl bonds towards nucleophilic aromatic substitution.

While thermodynamic data for the dichlorinated species are scarce, evaluated thermophysical data for the parent compound, 7H-benz(de)anthracen-7-one, are available from the National Institute of Standards and Technology (NIST) and provide a baseline for understanding its physical behavior. nist.govnist.govnist.gov

Table 1: Selected Thermodynamic Data for 7H-benz(de)anthracen-7-one

| Property | Value Range | Temperature (K) | Notes |

|---|---|---|---|

| Enthalpy of Sublimation | Available Data Points | 298.15 - 446.2 | Data available from NIST/TRC Web Thermo Tables. nist.gov |

| Enthalpy of Vaporization | Available Data Points | 446.2 - 1028 | Data available from NIST/TRC Web Thermo Tables. nist.gov |

Note: This data is for the parent, non-chlorinated compound.

Electrophilic Aromatic Substitution Reactions on the this compound Core

The aromatic system of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). The combined electron-withdrawing effects of the carbonyl group and the two chlorine atoms reduce the nucleophilicity of the aromatic rings, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation challenging.

The synthesis of the compound itself often proceeds via the direct electrophilic chlorination of the parent 7H-benz(de)anthracen-7-one, where the regioselectivity is governed by the directing effects of the carbonyl group and the inherent reactivity of the polycyclic system. This can lead to various isomers, including 3,9-dichloro-, 6,11-dichloro-, and 8,11-dichloro- derivatives. uni.lunih.govepa.gov Further electrophilic substitution on the already dichlorinated core is not commonly reported, as the deactivation is profound. Any such reaction would require harsh conditions and would likely be directed by the complex interplay of the existing substituents.

Nucleophilic Addition and Substitution Reactions Involving the Ketone Moiety

The this compound structure features two primary sites for nucleophilic attack: the electrophilic carbon of the ketone and the carbon atoms bearing the chlorine substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the aromatic framework are activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the benzanthrone (B145504) core. These reactions typically proceed via the addition-elimination (SNAr) mechanism. The reaction requires conditions such as high temperatures, polar aprotic solvents, and often a basic catalyst to facilitate the displacement of the chloride leaving group.

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Benzanthrones

| Substrate | Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|---|

| This compound | Hydroxyl (OH⁻), Amine (RNH₂), or Thiol (RSH) groups | High temp, polar aprotic solvents (e.g., DMF), basic catalysts (e.g., NaOH) | Hydroxy-, amino-, or thio-substituted benzanthrones |

Nucleophilic Addition to the Ketone

The carbonyl carbon at the 7-position is an electrophilic center susceptible to nucleophilic addition. A key example is the reduction of the ketone using hydride reagents. This reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation to yield the corresponding secondary alcohol.

Reductive and Oxidative Transformation Pathways

The ketone moiety is the primary site for redox transformations in this compound.

Reductive Pathways

The ketone can be readily reduced to a secondary alcohol, Dichloro-7H-benz(de)anthracen-7-ol. This transformation is typically achieved using standard reducing agents in organic synthesis.

Oxidative Pathways

Oxidation of the dichlorinated benzanthrone can lead to the formation of a quinone-type structure. This requires the use of strong oxidizing agents.

Table 3: Redox Transformations of the Ketone Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Dichloro-7H-benz(de)anthracen-7-ol |

Pericyclic Reactions and Rearrangements

Pericyclic reactions, such as cycloadditions (e.g., Diels-Alder reactions) or sigmatropic rearrangements, involving the this compound core are not well-documented in the chemical literature. The high degree of aromatic stabilization of the extensive π-system makes it energetically unfavorable to participate in reactions that would disrupt this aromaticity. Consequently, the molecule is not a typical substrate for such transformations under standard conditions.

Radical Reactions Involving this compound

Upon exposure to UV light, benzanthrone derivatives can undergo photochemical transformations. Flash photolysis studies on the parent 7H-benz(de)anthracen-7-one and some of its substituted derivatives (though not specifically dichlorinated ones) have shown that the primary photochemical process is the formation of the lowest triplet excited state. rsc.org This triplet state has the character of a diradical and is a highly reactive intermediate.

The rate constants for the quenching of this triplet state by molecular oxygen have been determined for several derivatives. rsc.org This suggests that in the presence of light and oxygen, this compound could potentially generate reactive oxygen species, leading to further radical-mediated degradation or oxidation reactions. The formation of these transient radical species is fundamental to understanding the photostability and phototoxicity of this class of compounds.

Theoretical and Computational Chemistry Studies of Dichloro 7h Benz De Anthracen 7 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of Dichloro-7H-benz(de)anthracen-7-one, which governs its reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its balance of computational cost and accuracy. DFT calculations can elucidate several key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

DFT methods, such as B3LYP, are commonly used with various basis sets (e.g., 6-311+G(d,p)) to optimize the molecular geometry and calculate electronic properties. researchgate.net For halogenated compounds, these calculations can predict how the electronegative chlorine atoms withdraw electron density from the aromatic system, influencing the molecule's electrostatic potential and its interactions with other molecules. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the vertical excitation energies and oscillator strengths of different electronic transitions. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Benzanthrone (B145504) Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |

| Vertical Excitation Energy (S0 -> S1) | 3.1 eV (400 nm) | Corresponds to the main absorption band in the UV-Vis spectrum. |

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying electronic configurations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is important for understanding the subtle electronic effects in aromatic systems. rsc.org

While computationally more demanding than DFT, ab initio calculations can be used to validate DFT results and to investigate specific phenomena where DFT might be less reliable. For example, these methods are well-suited for calculating precise bond dissociation energies and activation barriers for chemical reactions, such as the cleavage of the C-Cl bond or reactions involving radical intermediates. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the atomic motions based on a force field, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the solvent environment.

For this compound, a key structural feature is the potential for non-planarity due to steric hindrance between the chlorine atoms and adjacent hydrogen atoms on the aromatic rings. nih.gov MD simulations can quantify the distribution of dihedral angles that define the twist of the aromatic system. This is crucial as the planarity of PAHs affects their ability to intercalate with DNA. wikipedia.org

Table 2: Key Parameters in Conformational Analysis of this compound

| Parameter | Description | Method of Analysis |

| Dihedral Angles | Angles defining the twist between the fused ring systems. | Monitored throughout MD simulations to identify stable conformers. |

| Bond Lengths and Angles | Fluctuations around equilibrium values. | Analysis of MD trajectories provides insight into molecular strain. |

| Radial Distribution Functions | Describes the probability of finding solvent molecules at a certain distance. | Used in solvated MD simulations to understand solvent effects on conformation. |

| Potential Energy Surface | A map of energy as a function of conformational coordinates. | Scanned using techniques like umbrella sampling to determine free energy barriers. |

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The electronic properties calculated by DFT, such as the distribution of electrostatic potential and frontier molecular orbital densities, can identify sites susceptible to electrophilic or nucleophilic attack.

Studies on related chlorinated PAHs suggest that they can undergo various transformations, including oxidation and dehalogenation. copernicus.orgcopernicus.org For this compound, computational chemistry can model reaction pathways such as:

Oxidation: The reaction with atmospheric oxidants like hydroxyl radicals can be modeled to predict the formation of hydroxylated or quinone-type metabolites. The initial step often involves the addition of the radical to the aromatic ring. nih.govresearchgate.net

Photochemical Reactions: Upon absorption of UV light, the molecule can be promoted to an excited state, leading to photochemical transformations. TD-DFT can help understand these excited states and their reactivity.

Dechlorination: The cleavage of the carbon-chlorine bond is a potential degradation pathway. DFT calculations can determine the bond dissociation energy and the feasibility of this process under different conditions. beilstein-journals.org

The reaction of PAHs can proceed through complex mechanisms, including the formation of radical intermediates. nih.govresearchgate.net Computational modeling allows for the step-by-step exploration of these pathways, identifying transition states and calculating activation energies to determine the most likely reaction routes. nih.gov

Computational Spectroscopic Data Prediction and Validation

The prediction of spectroscopic data is a significant application of computational chemistry, aiding in the identification and characterization of compounds.

For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the chemical shifts. These predictions, when compared to experimental spectra, can confirm the molecular structure. The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. nih.govresearchgate.netsemanticscholar.org

Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Aromatic Ketone

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C=O | 195.8 | 196.2 | -0.4 |

| C-1 | 130.5 | 130.1 | +0.4 |

| C-2 | 128.9 | 128.6 | +0.3 |

| C-3 | 132.7 | 132.5 | +0.2 |

| C-4 (ipso) | 137.2 | 137.5 | -0.3 |

Note: This table is a representative example based on the accuracy of modern computational methods for similar compounds. ncssm.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Features

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govnih.gov For this compound and its analogs, QSAR can be used to predict properties like toxicity, carcinogenicity, or environmental fate. aimspress.comrsc.org

The development of a QSAR model involves several steps:

Data Set: A series of related compounds with known activity data is required.

Molecular Descriptors: A wide range of numerical descriptors are calculated for each molecule. These can be derived from computational chemistry and include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) descriptors.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical relationship between the descriptors and the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For halogenated PAHs, QSAR models can help to screen for potentially harmful compounds and prioritize them for further experimental testing, thus reducing the need for extensive animal testing. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of PAHs

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, polarity, and electrostatic interactions. |

| Steric/Geometrical | Molecular Weight, Molecular Volume, Surface Area | Size and shape of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching of the molecular graph. |

| Quantum Chemical | Total Energy, Heat of Formation | Thermodynamic stability. |

Derivatization Strategies and Analog Synthesis of Dichloro 7h Benz De Anthracen 7 One

Functionalization of the Aromatic Core

The aromatic core of Dichloro-7H-benz[de]anthracen-7-one offers multiple sites for functionalization, primarily through electrophilic and nucleophilic substitution reactions. The existing chlorine atoms significantly influence the regioselectivity of these reactions.

Direct electrophilic substitution on the benzanthrone (B145504) skeleton is a common approach. For instance, nitration of benzanthrone, the parent compound, with nitric acid can yield 1- and 2-nitrobenzanthrone (B1231408) depending on the reaction conditions. researchgate.net Subsequent reduction of these nitro derivatives can produce the corresponding amino compounds, which serve as versatile intermediates for further modifications. researchgate.net The chlorine atoms on the Dichloro-7H-benz[de]anthracen-7-one ring direct incoming electrophiles to specific positions, and their electron-withdrawing nature can deactivate the ring towards certain electrophilic attacks.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have been utilized for the synthesis of benzanthrone derivatives, offering a powerful tool for introducing carbon-carbon bonds and creating more complex structures. rsc.org These methods allow for the precise introduction of various functional groups onto the aromatic core, enabling the fine-tuning of the molecule's properties.

Modifications of the Ketone Group

The ketone group at the 7-position is a key site for chemical modification, allowing for a range of transformations that alter the electronic and structural properties of the molecule.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, Dichloro-7H-benz[de]anthracen-7-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation changes the hybridization of the carbon atom from sp² to sp³ and introduces a hydroxyl group capable of further reactions.

Oxidation: While the ketone itself is relatively stable to oxidation, harsh oxidizing agents can potentially lead to ring-cleavage products. However, in related systems, oxidation can convert the ketone to a quinone-like structure.

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For instance, it can react with amines to form imines or with hydrazine (B178648) derivatives to yield hydrazones. These reactions are fundamental in the synthesis of more complex heterocyclic systems fused to the benzanthrone core.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group results in the formation of tertiary alcohols. This introduces a new carbon-carbon bond and a hydroxyl group, significantly altering the steric and electronic environment around the 7-position.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene, replacing the C=O double bond with a C=C double bond. This allows for the introduction of a wide variety of substituted vinyl groups at the 7-position, extending the π-system of the molecule.

These modifications of the ketone group are summarized in the table below:

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CHOH) |

| Oxidation | Strong oxidizing agents | Ring-cleavage products or quinones |

| Condensation | Amines (R-NH₂) | Imine (-C=N-R) |

| Grignard Reaction | Grignard reagents (R-MgX) | Tertiary Alcohol (-C(OH)R) |

| Wittig Reaction | Wittig reagents (Ph₃P=CHR) | Alkene (-C=CHR) |

Introduction of Halogen Substituents at Varying Positions

The introduction of halogen substituents at different positions on the 7H-benz[de]anthracen-7-one core is a critical strategy for modulating its properties. The number and position of these halogens can significantly impact the molecule's electronic structure, solubility, and biological activity. nih.gov

Direct halogenation of the parent benzanthrone molecule is a common method. For example, direct chlorination using agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can yield various chlorinated derivatives. The regioselectivity of this reaction is influenced by the reaction conditions, such as temperature and solvent. Similarly, bromination can be achieved to produce compounds like 3,9-dibromo-7H-benz[de]anthracen-7-one. nih.gov

For the synthesis of specific isomers that are not accessible through direct halogenation, multi-step synthetic routes are often necessary. researchgate.net One such strategy involves the nitration of benzanthrone, followed by reduction to the corresponding amine, and finally, a Sandmeyer reaction to introduce a chlorine or bromine atom at the desired position. researchgate.net This method allows for the synthesis of isomers like 1-chloro- and 2-chloro-7H-benz[de]anthracen-7-one. researchgate.net

The following table summarizes some of the known halogenated derivatives of 7H-benz[de]anthracen-7-one and their synthetic approaches:

| Compound Name | Synthetic Method |

| 3,9-Dichloro-7H-benz[de]anthracen-7-one | Direct chlorination or multi-step synthesis |

| 6,11-Dichloro-7H-benz[de]anthracen-7-one | Direct electrophilic chlorination |

| 8,11-Dichloro-7H-benz[de]anthracen-7-one | Direct electrophilic chlorination |

| 1-Chloro-7H-benz[de]anthracen-7-one | Nitration, reduction, and Sandmeyer reaction |

| 2-Chloro-7H-benz[de]anthracen-7-one | Nitration, reduction, and Sandmeyer reaction |

| 3-Bromo-7H-benz[de]anthracen-7-one | Direct bromination |

| 3,9-Dibromo-7H-benz[de]anthracen-7-one | Direct bromination |

Synthesis of Polycyclic Analogs with Modified Ring Systems

The synthesis of polycyclic analogs of Dichloro-7H-benz[de]anthracen-7-one with modified ring systems is a strategy to create larger, more complex π-conjugated structures. These modifications can dramatically alter the photophysical and electronic properties of the parent molecule.

One approach involves the condensation of chlorobenzanthrones to build larger polycyclic aromatic compounds. researchgate.net The position of the chlorine atom is crucial as it dictates the structure of the resulting condensation product. researchgate.net Dehydrogenative coupling of benzanthrone itself can lead to violanthrone, a larger polycyclic aromatic ketone. wikipedia.org

Ring annulation reactions are another powerful tool for extending the polycyclic system. For example, Friedel-Crafts acylation can be used to introduce new rings onto the benzanthrone framework. rsc.org A novel approach for benzanthrone synthesis itself involves a BBr₃-promoted annulation of 8-aryl-1-naphthoic acid derivatives, which could potentially be adapted to create more complex analogs. rsc.org

The "precursor approach" is a valuable strategy for synthesizing insoluble and unstable polycyclic compounds. beilstein-journals.org This method involves the synthesis of a stable precursor that can be converted to the final target molecule in a later step, often through thermal or photochemical extrusion of a small molecule. beilstein-journals.org This could be applied to create novel ring systems based on the Dichloro-7H-benz[de]anthracen-7-one scaffold.

Furthermore, the synthesis of larger polycyclic aromatic hydrocarbons can be achieved through methods like the one-pot synthesis of methoxy (B1213986) dibenzofluorene, which involves alkylation, cyclodehydration, and aromatization. nih.gov Such strategies could be adapted to build upon the benzanthrone core.

Design Principles for Structure-Property Relationship Investigations

The design of Dichloro-7H-benz[de]anthracen-7-one derivatives for structure-property relationship (SPR) studies is guided by systematic modifications of its chemical structure to understand and predict its physicochemical and biological properties.

A key principle is the systematic variation of substituents on the aromatic core. Introducing electron-donating or electron-withdrawing groups at different positions allows for the study of their effects on the molecule's electronic properties, such as its absorption and emission spectra. mdpi.com For instance, the introduction of a methoxy group can lessen the toxicity observed in some benzanthrone derivatives. nih.gov

The position and nature of halogen substituents are also critical variables in SPR studies. nih.gov The introduction of chlorine or bromine atoms at different positions can affect the molecule's lipophilicity and its potential to form halogen bonds, which can be important for binding to biological macromolecules. nih.govnih.gov

The extension of the polycyclic system, as described in section 6.4, provides a means to investigate the effect of the size and shape of the π-system on the material's properties. Larger, more extended aromatic systems tend to have red-shifted absorption and emission spectra and can exhibit different charge transport properties.

By systematically applying these design principles, researchers can generate a library of Dichloro-7H-benz[de]anthracen-7-one analogs and investigate how specific structural modifications lead to changes in their properties, ultimately enabling the development of new functional materials and therapeutic agents. rsc.org

Photophysical Properties and Photochemistry of Dichloro 7h Benz De Anthracen 7 One

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific data on the absorption maxima (λmax), molar extinction coefficients (ε), or fluorescence emission spectra for Dichloro-7H-benz(de)anthracen-7-one could be located.

Excited State Dynamics and Lifetimes

Information regarding the excited state lifetimes (e.g., fluorescence and phosphorescence lifetimes) of this compound is not available in the reviewed sources.

Quantum Yield Determinations

Specific quantum yield values (fluorescence or phosphorescence) for this compound have not been reported in the accessible literature.

Photochemical Reaction Mechanisms

While general photochemical reactivity can be inferred from the benzanthrone (B145504) core, specific photochemical reaction mechanisms for the dichlorinated derivative are not documented.

Singlet and Triplet State Characterization

Detailed characterization of the singlet and triplet excited states, such as their energy levels and spectroscopic signatures, for this compound is not available.

Molecular Biological Mechanisms and Interactions of Dichloro 7h Benz De Anthracen 7 One

Intermolecular Interactions with Biological Macromolecules

The biological activity of Dichloro-7H-benz(de)anthracen-7-one is fundamentally linked to its ability to interact with essential biological macromolecules such as DNA, enzymes, and cell membranes. ontosight.ai These interactions can disrupt normal cellular processes.

Binding Mechanisms and Stoichiometry

Research indicates that this compound can intercalate into DNA, a process where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation can interfere with DNA replication and transcription, thereby disrupting the normal function of the genetic material. The precise stoichiometry of this binding, that is, the ratio of this compound molecules to DNA base pairs, is a critical factor in determining its biological impact, though specific quantitative data from dedicated studies remains to be fully elucidated. The stability of the resulting complex is influenced by non-covalent forces such as van der Waals interactions and hydrogen bonding.

Upon exposure to light, this compound can generate reactive oxygen species (ROS). This photochemical property suggests a potential for photodynamic activity, where the compound can induce oxidative damage to nearby cellular components, including the macromolecules it is bound to.

Conformational Changes Induced by this compound Interactions

The intercalation of this compound into the DNA helix is expected to induce significant conformational changes. These can include localized unwinding of the DNA, an increase in the length of the DNA molecule, and alterations in the helical twist. Such structural perturbations can affect the recognition of DNA by proteins, including transcription factors and DNA repair enzymes, leading to downstream biological consequences.

Perturbation of Cellular Pathways at a Molecular Level

The interaction of this compound with cellular components can lead to the perturbation of critical signaling pathways. ontosight.ai

Receptor-Ligand Interaction Modalities

Studies have highlighted the significant antiandrogenic effects of dichloro-derivatives of PAHs, including this compound. In various reporter gene assays, these compounds have demonstrated a strong ability to inhibit the activation of the androgen receptor. This suggests that this compound can act as an antagonist to the androgen receptor, binding to it and preventing its normal activation by endogenous androgens. This can disrupt androgen signaling pathways, which are crucial for various physiological processes. In contrast, the estrogenic effects of this compound have been reported to be weaker, indicating a degree of selectivity in its disruption of endocrine signaling.

| Receptor Interaction Profile | Effect |

| Androgen Receptor | Strong inhibition of activation |

| Estrogen Receptor | Weaker effects compared to antiandrogenic properties |

Enzymatic Activity Modulation Mechanisms

The interaction of this compound with enzymes can lead to the modulation of their catalytic activity. ontosight.ai While specific enzymatic targets and the precise mechanisms of modulation for this particular compound require further detailed investigation, PAHs, in general, are known to be metabolized by enzymes such as cytochrome P450 monooxygenases. This metabolic process can lead to the formation of reactive metabolites that can covalently bind to and alter the function of various enzymes. Furthermore, the generation of ROS by this compound can lead to oxidative damage of enzymes, altering their structure and function.

Advanced Techniques for Investigating Molecular Interactions

A deeper understanding of the molecular interactions of this compound can be achieved through the application of advanced biophysical techniques. While specific studies employing these methods on this exact compound are not extensively detailed in the available literature, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing such interactions.

SPR can provide real-time, label-free analysis of the binding kinetics and affinity between this compound and its biological targets, such as DNA or specific receptors. This would allow for the determination of association and dissociation rate constants, providing a dynamic view of the interaction.

ITC is a powerful technique for measuring the thermodynamic parameters of binding events. It can directly measure the heat released or absorbed during the binding of this compound to a macromolecule, providing information on the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). This data is crucial for a complete thermodynamic characterization of the binding process.

Continued research utilizing such advanced analytical techniques is essential for a more comprehensive understanding of the chemical and biological behaviors of this compound. ontosight.ai

Applications of Dichloro 7h Benz De Anthracen 7 One in Advanced Functional Materials and Organic Electronics

Role as Chromophores or Fluorophores in Optoelectronic Devices

No specific information is available regarding the use of Dichloro-7H-benz(de)anthracen-7-one as a chromophore or fluorophore in optoelectronic devices.

Incorporation into Organic Semiconductors and Conductors

There is no available data on the incorporation of this compound into organic semiconductors or conductors.

Development as Components in Organic Light-Emitting Diodes (OLEDs)

Research on the development and application of this compound as a component in OLEDs has not been found in the public domain.

Application in Photovoltaic Systems

There is no information available concerning the application of this compound in photovoltaic systems.

Utilization in Chemo- and Biosensors Based on Detection Mechanisms

No studies detailing the utilization of this compound in the development of chemo- or biosensors have been identified.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the properties and potential applications of this compound in the field of advanced functional materials and organic electronics.

Environmental Chemical Pathways and Degradation Mechanisms of Dichloro 7h Benz De Anthracen 7 One

Photodegradation Mechanisms in Environmental Matrices

Photodegradation is a significant transformation pathway for PAHs in the environment, particularly for those associated with atmospheric particulate matter. The process is influenced by light intensity, the presence of other atmospheric components, and the chemical's physical state.

Research Findings: PAH derivatives such as Dichloro-7H-benz(de)anthracen-7-one can undergo photochemical transformations upon exposure to UV light. These reactions can generate reactive intermediates, including diradicals, and may lead to the formation of reactive oxygen species (ROS), which can cause further oxidative damage.

Recent studies on the heterogeneous phototransformation of chlorinated and brominated PAHs (XPAHs) on particulate matter provide insight into likely mechanisms. This research suggests that the primary phototransformation pathway involves dehalogenation (the removal of chlorine atoms) followed by oxidation of the parent PAH structure. copernicus.org The rate of this degradation is influenced by several factors:

Parent PAH Structure: The underlying structure of the aromatic rings influences the rate of photolysis. copernicus.org

Halogen Substitution: Brominated PAHs tend to degrade more rapidly than their chlorinated counterparts. copernicus.org

Environmental Conditions: The process is accelerated by the presence of atmospheric oxidants (which increase ROS concentrations), elevated temperatures, and is influenced by humidity levels. copernicus.org

While specific photodegradation products for this compound have not been detailed in available research, the proposed mechanism suggests that monochlorinated or non-chlorinated benzanthracenone derivatives, as well as various oxidized ring-fission products, are potential intermediates.

Table 1: Factors Influencing Photodegradation of Halogenated PAHs

| Influencing Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| UV Light Exposure | Essential for initiating photochemical reactions. | |

| Parent PAH Structure | Degradation rates vary with the aromatic core (e.g., phenanthrene (B1679779) < pyrene (B120774) < benz[a]anthracene). | copernicus.org |

| Halogen Type | Brominated PAHs degrade faster than chlorinated PAHs. | copernicus.org |

| Oxidants (e.g., H₂O₂) | Accelerate transformation by increasing reactive oxygen species. | copernicus.org |

| Temperature | Higher temperatures generally increase reaction rates. | copernicus.org |

| Humidity | Affects transformation rates, with a reported peak at 45% humidity for some XPAHs. | copernicus.org |

Microbial Biotransformation Pathways

Microbial degradation is a key process for the removal of organic pollutants from soil and aquatic systems. Both bacteria and fungi have demonstrated the ability to transform and, in some cases, mineralize a wide range of PAHs.

Research Findings: While studies specifically detailing the microbial biotransformation of this compound are scarce, research on related compounds provides strong indications of potential pathways. The degradation of chlorinated aromatic compounds often involves initial attack by oxygenase enzymes, which can lead to dechlorination and ring cleavage.

Bacterial Degradation: Bacteria are known to degrade dichlorinated aromatic compounds. For instance, Sphingomonas sp. strain RW1 degrades dichlorinated dibenzofurans and dibenzo-p-dioxins into dichlorinated salicylates and catechols, indicating that both the substituted and unsubstituted rings can be attacked. nih.gov Similarly, Bacillus sp. and Serratia sp. isolated from contaminated soil have shown the ability to degrade 2,8-dichlorodibenzofuran (B1206507) and 2,7-dichlorodibenzo-p-dioxin, with near stoichiometric release of chloride from one of the aromatic rings. nih.gov This suggests a pathway where initial dioxygenase attack leads to cleavage of one chlorinated ring, followed by further degradation.

Fungal Degradation: Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase to initiate the degradation of complex PAHs. researchgate.netnih.gov These enzymes can oxidize PAHs to quinones, which are then further metabolized. nih.gov Intracellular enzymes, such as cytochrome P450 monooxygenases, are also critical in fungal PAH metabolism. researchgate.net Co-cultures of bacteria and fungi have been shown to have synergistic effects, leading to more effective degradation of PAH mixtures and the formation of metabolites such as quinones. nih.gov

Given these findings, it is plausible that microbial consortia in soil and sediment could transform this compound through initial oxidative attack, leading to hydroxylated and dechlorinated intermediates, and potentially ring-fission products.

Chemical Oxidation and Reduction Pathways in Aquatic Systems

Abiotic chemical reactions, including oxidation and reduction, can contribute to the transformation of organic pollutants in environmental systems, particularly in water and sediments.

Research Findings: The chemical structure of this compound features a ketone group, which is a key site for redox transformations.

Reduction: The ketone group can be chemically reduced to a secondary alcohol, forming Dichloro-7H-benz(de)anthracen-7-ol. While this is typically achieved in the laboratory with strong reducing agents like sodium borohydride (B1222165) (NaBH₄), similar reductions can occur in anoxic environmental compartments mediated by microbial activity or chemical reductants.

Oxidation: Conversely, the aromatic structure can be oxidized. Laboratory oxidation with agents like potassium permanganate (B83412) (KMnO₄) can convert the ketone to a quinone structure, such as dichloro-7H-benz(de)anthracene-7,10-dione. In the environment, strong oxidants like hydroxyl radicals (•OH), often generated photochemically, can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. researchgate.net Catalytic oxidation using hydrogen peroxide is another effective method for degrading halogenated aromatic compounds in water. researchgate.net

The presence of chlorine atoms on the aromatic rings generally increases the compound's resistance to oxidative degradation. researchgate.net The specific positions of the chlorine atoms influence the molecule's electronic properties and, consequently, its susceptibility to electrophilic or nucleophilic attack.

Sorption and Desorption Dynamics in Environmental Compartments

The fate and transport of this compound in the environment are heavily influenced by its tendency to partition between water, soil, sediments, and air. As a hydrophobic compound, it is expected to adsorb strongly to organic matter in soil and sediment.

Research Findings: Halogenated PAHs have been detected in various environmental matrices, including soil, sediment, and airborne particulate matter, indicating their widespread distribution and tendency to associate with solids. researchgate.netgdut.edu.cn The partitioning behavior of such compounds is governed by their physicochemical properties, primarily their water solubility and octanol-water partition coefficient (Kow).

While an experimentally determined Kow for this compound is not available, a predicted XlogP value (a computational estimate of Kow) for isomers like 3,9-dichloro- and 8,11-dichloro-7H-benz(de)anthracen-7-one is 5.6. uni.luuni.luuni.lu This high value indicates a strong affinity for organic phases and low water solubility. Consequently, the compound is expected to:

Bind strongly to soil and sediment organic carbon (high Koc value).

Have limited mobility in aqueous systems and a low potential for leaching into groundwater.

Bioaccumulate in the fatty tissues of organisms. researchgate.net

The gas/particle partitioning in the atmosphere for similar compounds is known to be highly dependent on temperature, with a greater fraction associated with particles in colder weather. nih.gov This suggests that atmospheric transport and deposition of this compound will vary seasonally.

Table 2: Predicted Physicochemical Properties and Environmental Partitioning Behavior

| Property | Predicted Value/Behavior | Implication for Environmental Fate | Reference |

|---|---|---|---|

| XlogP (Octanol-Water Partitioning) | 5.6 (for 3,9- and 8,11-dichloro isomers) | Strongly hydrophobic; low water solubility. | uni.luuni.luuni.lu |

| Sorption to Soil/Sediment | High (Strong binding to organic matter) | Low mobility in soil; accumulation in sediments. | researchgate.net |

| Bioaccumulation Potential | High | Likely to accumulate in aquatic and terrestrial organisms. | researchgate.net |

| Atmospheric Partitioning | Predominantly particle-bound, especially in cooler temperatures. | Subject to atmospheric transport on particles and deposition. | nih.gov |

Analytical Methodologies for Environmental Monitoring and Metabolite Detection

Accurate detection and quantification of this compound and its degradation products in complex environmental samples are essential for exposure and risk assessment. The analytical approach typically involves sample extraction, cleanup to remove interfering substances, and instrumental analysis.

Research Findings: A variety of advanced analytical techniques are employed for the analysis of halogenated PAHs.

Separation and Detection: High-Performance Liquid Chromatography (HPLC) is a suitable technique for separating the parent compound. A reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been shown to be effective. For comprehensive analysis, especially in complex environmental matrices, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the method of choice. High-resolution time-of-flight mass spectrometry (GC-HRTOF-MS) or triple quadrupole mass spectrometry (GC-MS/TQ) provides the high sensitivity and selectivity needed to identify and quantify specific isomers of halogenated PAHs at trace levels. gdut.edu.cnnih.gov

Sample Preparation: The extraction and cleanup of samples are critical steps. For soil and sediment samples, this typically involves solvent extraction followed by a cleanup procedure using column chromatography with adsorbents like alumina (B75360) or florisil (B1214189) to remove lipids and other interferences. gdut.edu.cn

Detecting unknown metabolites presents a greater challenge. It requires non-target screening approaches, typically using high-resolution mass spectrometry to identify the exact masses of potential transformation products. The identification of these metabolites is crucial for fully understanding the degradation pathways and the potential toxicity of the breakdown products. copernicus.org

Table 3: Summary of Analytical Methodologies for Halogenated PAHs

| Analytical Step | Technique | Purpose | Reference |

|---|---|---|---|

| Separation | High-Performance Liquid Chromatography (HPLC) | Effective for purification and analysis of the parent compound. | |

| Gas Chromatography (GC) | Standard for separating complex mixtures of PAHs and their halogenated derivatives. | gdut.edu.cnnih.gov | |

| Detection & Identification | Mass Spectrometry (MS) | Provides molecular weight and structural information for identification. | |

| High-Resolution MS (HRTOF-MS, MS/TQ) | Offers high mass accuracy and sensitivity for trace-level quantification and identification of unknowns in complex matrices. | gdut.edu.cnnih.gov | |

| Sample Preparation | Solvent Extraction & Column Chromatography (Alumina, Florisil) | Isolates target compounds from the sample matrix and removes interfering substances. | gdut.edu.cn |

Future Research Directions and Emerging Paradigms for Dichloro 7h Benz De Anthracen 7 One Research

Exploration of Novel Synthetic Methodologies

The synthesis of Dichloro-7H-benz(de)anthracen-7-one and its derivatives is foundational to all other areas of research. While classical methods like direct electrophilic chlorination of the parent benzanthrone (B145504) molecule are established, future efforts will likely focus on achieving greater control over regioselectivity and introducing diverse functional groups.

Direct chlorination using agents such as sulfuryl chloride or N-chlorosuccinimide often yields specific isomers like 8,11-dichlorobenzanthrone due to the electronic properties of the aromatic system. However, achieving alternative substitution patterns requires more sophisticated strategies. One such approach is the Sandmeyer reaction, which has been successfully used to synthesize 1- and 2-chlorobenzanthrones from their corresponding amino-derivatives. researchgate.net This method involves the nitration of benzanthrone, reduction of the nitro group to an amine, and subsequent diazotization followed by substitution with chlorine, offering a pathway to isomers not accessible through direct chlorination. researchgate.net

Emerging paradigms in synthesis will likely incorporate modern cross-coupling reactions. For instance, the Sonogashira coupling, which has been used to synthesize 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, demonstrates the potential for introducing carbon-carbon bonds. mdpi.comresearchgate.net Adapting such methodologies could allow for the precise installation of functional moieties onto the dichlorinated scaffold, opening up new avenues for materials design.

| Methodology | Reagents/Conditions | Key Features | Primary Isomers/Products | Reference |

|---|---|---|---|---|

| Direct Electrophilic Chlorination | SO2Cl2 or NCS in an inert solvent | Straightforward approach for dichlorination. | 8,11-dichlorobenzanthrone | |

| Sandmeyer Reaction | 1. Nitration (e.g., HNO3) 2. Reduction (e.g., Na2S) 3. Diazotization/Chlorination | Provides access to specific regioisomers not achievable via direct chlorination. | 1- and 2-chlorobenzanthrone | researchgate.net |

| Sonogashira Coupling (by analogy) | PdCl2, PPh3, CuI, base | Potential for introducing C-C bonds and complex functional groups. | 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one | mdpi.com |

Advanced Spectroscopic Probes for Real-time Monitoring

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are essential for the structural confirmation of this compound isomers. researchgate.netmdpi.com However, future research will increasingly rely on advanced spectroscopic methods to probe the molecule's dynamic behavior in complex environments.

Techniques like time-course diffusion-ordered NMR spectroscopy (DOSY) can be employed to study the formation and size of molecular assemblies in solution. nih.gov For investigating solid-state structures and interactions, fast magic-angle spinning (MAS) NMR spectroscopy is a powerful tool. nih.gov This technique can distinguish between different intermolecular hydrogen bonding patterns, which could be crucial for understanding how these molecules pack in the solid state or interact with surfaces. nih.gov The use of these advanced NMR methods can provide real-time insights into self-assembly processes and guest-host interactions. nih.gov

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research. Theoretical studies can predict the properties and stability of different this compound isomers. For example, computational analysis suggests that certain substitution patterns, such as a 3,10-dichloro arrangement, would induce significant torsional strain, making them energetically unfavorable.

Furthermore, computational tools can predict key analytical parameters that aid in experimental identification. Predicted values for properties like the octanol-water partition coefficient (XlogP) and the collision cross-section (CCS) in ion mobility mass spectrometry are now readily available. uni.luuni.lu The CCS value, which is related to the size and shape of an ion, can be calculated for different adducts (e.g., [M+H]+, [M+Na]+) and compared with experimental data to provide a higher degree of confidence in structural assignments, particularly when analyzing complex mixtures or environmental samples. uni.luuni.lu

| Isomer | Property | Adduct | Predicted Value | Reference |

|---|---|---|---|---|

| 3,9-dichloro- | Collision Cross Section (CCS) | [M+H]+ | 162.0 Ų | uni.lu |

| [M+Na]+ | 174.9 Ų | uni.lu | ||

| [M-H]- | 167.4 Ų | uni.lu | ||

| 8,11-dichloro- | Collision Cross Section (CCS) | [M+H]+ | 162.0 Ų | uni.lu |

| [M+Na]+ | 174.9 Ų | uni.lu | ||

| [M-H]- | 167.4 Ų | uni.lu | ||

| 3,9-dichloro- | XlogP | N/A | 5.6 | uni.lu |

| 8,11-dichloro- | XlogP | N/A | 5.6 | uni.lu |

Development of Supramolecular Assemblies Involving this compound

A significant emerging direction is the incorporation of this compound into larger, non-covalently bonded structures known as supramolecular assemblies. nih.gov These assemblies are formed through specific intermolecular interactions, such as hydrogen bonding or metal-ligand coordination. nih.govnih.gov The study of these systems focuses on understanding the principles of self-assembly and harnessing the collective properties of the resulting nanostructures. nih.gov

Research on other complex organic molecules has shown that they can form distinct assemblies, such as quartets or ribbon-like structures, depending on factors like the presence of specific cations or anions. nih.gov Characterization of these assemblies requires a combination of techniques, including circular dichroism to probe chirality and advanced NMR to elucidate the specific interactions driving their formation. nih.gov By designing this compound derivatives with appropriate functional groups (e.g., hydrogen bond donors/acceptors), researchers could create novel, ordered materials with tailored properties.

Innovations in Functional Materials Design and Application

The unique electronic and structural properties of this compound make it a candidate for various functional materials. As a chlorinated polycyclic aromatic hydrocarbon, it serves as a valuable building block for larger, more complex aromatic systems used in dyes and pigments. researchgate.net

A particularly promising application lies in photodynamic therapy. The planar aromatic structure of the molecule allows it to intercalate into DNA, and upon irradiation with light, it can generate reactive oxygen species (ROS). This light-induced cytotoxicity could potentially be harnessed for therapeutic purposes. Furthermore, integrating the molecule into supramolecular assemblies could lead to the creation of "nanovessels" capable of encapsulating other molecules, potentially leading to applications in catalysis or targeted delivery systems. nih.gov The compound has also been noted for its utility in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) applications.

Mechanistic Elucidation of Environmental Fates and Transformations

Understanding the environmental behavior of halogenated aromatic compounds is of critical importance. Future research will need to elucidate the mechanisms by which this compound is transformed in the environment. One key pathway is photochemical transformation, where exposure to UV light can lead to the generation of reactive intermediates.